molecular formula C14H20N2O B2598560 (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 132715-08-3

(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No. B2598560
CAS RN: 132715-08-3
M. Wt: 232.327
InChI Key: AFHWQRAGGBADBN-UONOGXRCSA-N
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Description

Pyrrolopyrazine derivatives, such as “(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol”, are a class of nitrogen-containing heterocycles . They have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives often involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Beccalli and coworkers developed intramolecular cyclizations of “N-alkyl-N-allyl-pyrrolo-2-carboxamides” with Pd derivatives to produce pyrrolo [1,2-a] pyrazin-1-ones .

Scientific Research Applications

Despite these exciting findings, it’s important to note that the precise mechanisms of action for pyrrolopyrazine derivatives remain incompletely understood. Additionally, there is limited Structure-Activity Relationship (SAR) research on this scaffold. Nevertheless, this review provides valuable insights for medicinal chemistry researchers aiming to design and synthesize new leads for various diseases .

Future Directions

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

(7R,8aS)-2-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHWQRAGGBADBN-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2CN1CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol

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